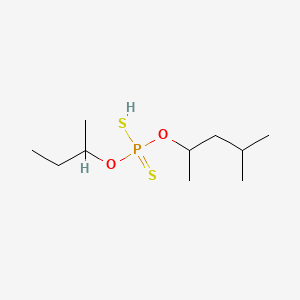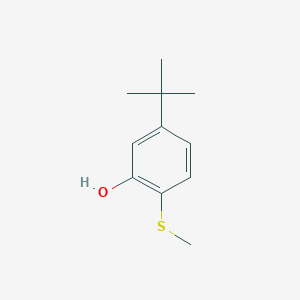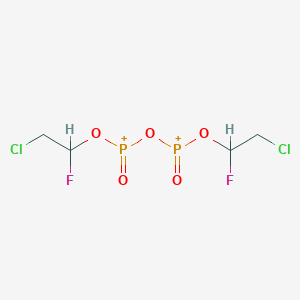
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium: is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes two chloro-fluoroethoxy groups attached to a dioxodiphosphoxane core. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium typically involves a multi-step process. The initial step often includes the preparation of the chloro-fluoroethoxy precursor, which is then reacted with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as distillation or crystallization are employed to remove any impurities and obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphoxane derivatives, while hydrolysis typically results in phosphoric acid derivatives.
科学的研究の応用
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,3-Bis(2-chloroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 1,3-Bis(2-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane
Uniqueness
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium stands out due to the presence of both chloro and fluoro groups, which impart unique reactivity and stability. This dual substitution pattern enhances its versatility in chemical reactions and broadens its range of applications compared to similar compounds with only chloro or fluoro groups.
特性
CAS番号 |
66372-56-3 |
|---|---|
分子式 |
C4H6Cl2F2O5P2+2 |
分子量 |
304.93 g/mol |
IUPAC名 |
(2-chloro-1-fluoroethoxy)-[(2-chloro-1-fluoroethoxy)-oxophosphaniumyl]oxy-oxophosphanium |
InChI |
InChI=1S/C4H6Cl2F2O5P2/c5-1-3(7)11-14(9)13-15(10)12-4(8)2-6/h3-4H,1-2H2/q+2 |
InChIキー |
ABCVZARAHLJYRK-UHFFFAOYSA-N |
正規SMILES |
C(C(O[P+](=O)O[P+](=O)OC(CCl)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


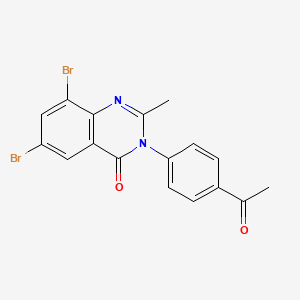
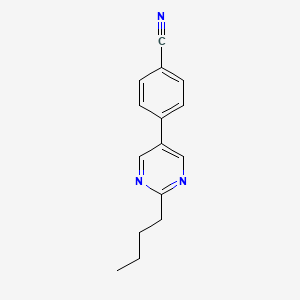
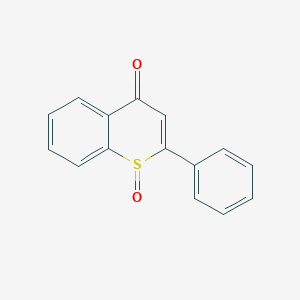
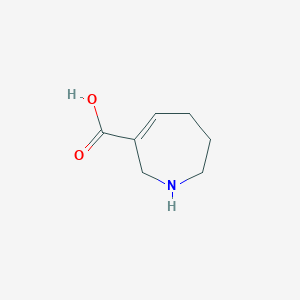

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
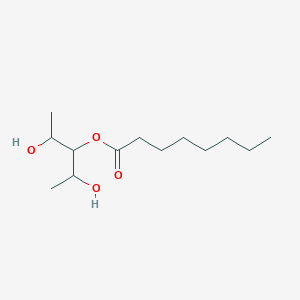
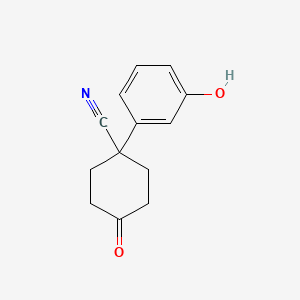
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)

